1,5-Dimethyl-3-phenylpyrazole
Overview
Description
1,5-Dimethyl-3-phenylpyrazole is a heterocyclic compound belonging to the pyrazole family. Pyrazoles are five-membered ring structures containing two nitrogen atoms at positions 1 and 2, and three carbon atoms. The presence of a phenyl group at position 3 and methyl groups at positions 1 and 5 makes this compound unique. This compound is known for its versatility in organic synthesis and medicinal chemistry due to its structural properties and reactivity .
Mechanism of Action
Target of Action
1,5-Dimethyl-3-phenylpyrazole is a pyrazole derivative, a class of compounds known for their diverse pharmacological effects . Pyrazole derivatives have been found to exhibit potent antileishmanial and antimalarial activities . The primary targets of this compound are likely to be the Leishmania aethiopica clinical isolate and Plasmodium berghei , which are the causative agents of leishmaniasis and malaria, respectively .
Mode of Action
Phenylpyrazole insecticides, which share a similar structure, function by blockingglutamate-activated chloride channels in insects
Biochemical Pathways
For instance, some pyrazole derivatives have been found to inhibit FLT3/Aurora, a kinase involved in cell proliferation and survival . This suggests that this compound might also interact with similar biochemical pathways, affecting cell growth and survival.
Result of Action
The result of this compound’s action is primarily seen in its antileishmanial and antimalarial activities . For instance, certain pyrazole derivatives have shown superior antipromastigote activity, being more active than standard drugs like miltefosine and amphotericin B deoxycholate . This suggests that this compound could potentially have similar effects.
Biochemical Analysis
Biochemical Properties
1,5-Dimethyl-3-phenylpyrazole exhibits interesting properties due to its structural viewpoint, mainly because it exhibits tautomerism . This phenomenon may influence its reactivity, with possible impact on the synthetic strategies where pyrazoles take part, as well as on the biological activities of targets bearing a pyrazole moiety
Cellular Effects
Pyrazole derivatives have been reported to exhibit a wide range of biological and pharmacological activities . These include anticancer, antitumor, antifungal, anti-tubercular, anti-AIDS, anti-malarial, and anti-inflammatory activities
Molecular Mechanism
Pyrazoles are known to exhibit tautomerism, which may influence their reactivity and impact the biological activities of targets bearing a pyrazole moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
1,5-Dimethyl-3-phenylpyrazole can be synthesized through various methods. One common approach involves the cyclocondensation of hydrazine derivatives with acetylenic ketones. This reaction typically occurs in ethanol and yields a mixture of regioisomeric pyrazoles . Another method involves the palladium-catalyzed carbonylation of acetylenic acids on aryl iodides in the presence of hexacarbonyl molybdenum, which provides excellent yields .
Industrial Production Methods
Industrial production of this compound often employs large-scale cyclocondensation reactions. These processes are optimized for high yield and purity, utilizing advanced catalytic systems and controlled reaction conditions to ensure consistency and efficiency .
Chemical Reactions Analysis
Types of Reactions
1,5-Dimethyl-3-phenylpyrazole undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding pyrazole oxides.
Reduction: Reduction reactions can convert it into different hydrogenated derivatives.
Substitution: Electrophilic and nucleophilic substitution reactions are common, where different substituents can replace the phenyl or methyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Reagents like halogens, alkyl halides, and organometallic compounds are employed under various conditions.
Major Products
The major products formed from these reactions include pyrazole oxides, hydrogenated pyrazoles, and substituted pyrazole derivatives. These products have diverse applications in pharmaceuticals and agrochemicals .
Scientific Research Applications
1,5-Dimethyl-3-phenylpyrazole has numerous applications in scientific research:
Chemistry: It serves as a building block for synthesizing more complex heterocyclic compounds.
Biology: This compound is used in the study of enzyme inhibition and protein interactions.
Medicine: It has potential therapeutic applications due to its biological activities, including anti-inflammatory and anticancer properties.
Industry: It is utilized in the production of dyes, polymers, and agrochemicals
Comparison with Similar Compounds
Similar Compounds
3,5-Dimethyl-1-phenylpyrazole: Similar structure but different substitution pattern.
1-Phenyl-3-methylpyrazole: Lacks one methyl group compared to 1,5-Dimethyl-3-phenylpyrazole.
1,3,5-Trimethylpyrazole: Contains an additional methyl group at position 3.
Uniqueness
This compound is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. Its versatility in undergoing various chemical reactions and its wide range of applications in different fields make it a valuable compound in both research and industry .
Properties
IUPAC Name |
1,5-dimethyl-3-phenylpyrazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2/c1-9-8-11(12-13(9)2)10-6-4-3-5-7-10/h3-8H,1-2H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AVZWCCJQQCROGD-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NN1C)C2=CC=CC=C2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20145200 | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
172.23 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
10250-60-9 | |
Record name | 1,5-Dimethyl-3-phenyl-1H-pyrazole | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=10250-60-9 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0010250609 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1,5-dimethyl-3-phenylpyrazole | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20145200 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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